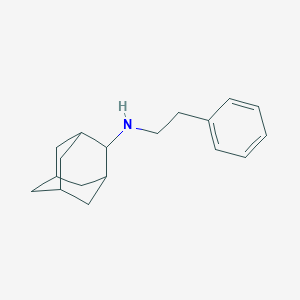![molecular formula C23H25ClN6O4S B262150 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B262150.png)
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as Triazol-Adamantane Carboxamide (TAC), and it is a member of the triazole family of compounds.
Mécanisme D'action
The mechanism of action of TAC is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. TAC has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded and damaged proteins in cells.
Biochemical and Physiological Effects:
TAC has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. TAC has also been found to inhibit the activity of the proteasome, which may have implications for the treatment of diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TAC is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, TAC has some limitations in lab experiments. It is relatively expensive to synthesize, and its solubility in water is limited, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on TAC. One area of interest is in the development of new cancer treatments based on TAC. Another area of research is in the study of TAC's effects on the proteasome and its potential implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of TAC and its potential applications in other scientific fields.
Conclusion:
In conclusion, 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a potential candidate for the development of new cancer treatments. Further research is needed to fully understand the mechanism of action of TAC and its potential applications in other scientific fields.
Méthodes De Synthèse
The synthesis of TAC involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride and subsequent reaction with 3-chloro-1H-1,2,4-triazole. The resulting intermediate is then reacted with 4-[(5-methyl-3-isoxazolyl)amino]sulfonyl)phenylamine to yield the final product.
Applications De Recherche Scientifique
TAC has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research is in the field of cancer treatment. TAC has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Nom du produit |
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide |
|---|---|
Formule moléculaire |
C23H25ClN6O4S |
Poids moléculaire |
517 g/mol |
Nom IUPAC |
3-(3-chloro-1,2,4-triazol-1-yl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C23H25ClN6O4S/c1-14-6-19(28-34-14)29-35(32,33)18-4-2-17(3-5-18)26-20(31)22-8-15-7-16(9-22)11-23(10-15,12-22)30-13-25-21(24)27-30/h2-6,13,15-16H,7-12H2,1H3,(H,26,31)(H,28,29) |
Clé InChI |
HWPVFVMKOCNGIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Cl |
SMILES canonique |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)


![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)

![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)